molecular formula C7H4F3NO2 B2356234 3-(Trifluoromethoxy)isonicotinaldehyde CAS No. 1361769-59-6

3-(Trifluoromethoxy)isonicotinaldehyde

Cat. No.: B2356234
CAS No.: 1361769-59-6
M. Wt: 191.109
InChI Key: COFPUWBBAHFINV-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)isonicotinaldehyde is a pyridine-based aldehyde derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position of the pyridine ring and an aldehyde (-CHO) group at the 4-position (para to the pyridine nitrogen). This compound is of significant interest in medicinal and agrochemical research due to the unique electronic and steric properties imparted by the trifluoromethoxy group. The strong electron-withdrawing nature of -OCF₃ enhances the electrophilicity of the aldehyde group, making it reactive in nucleophilic addition reactions. Additionally, the trifluoromethoxy group improves metabolic stability and lipophilicity, which are critical for drug design .

Properties

IUPAC Name

3-(trifluoromethoxy)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-11-2-1-5(6)4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFPUWBBAHFINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)isonicotinaldehyde typically involves the introduction of the trifluoromethoxy group into the isonicotinaldehyde structure. One common method is the trifluoromethoxylation of isonicotinaldehyde using trifluoromethoxylating reagents. These reagents facilitate the incorporation of the trifluoromethoxy group under specific reaction conditions, often involving the use of catalysts and controlled temperatures .

Industrial Production Methods: Industrial production of 3-(Trifluoromethoxy)isonicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(Trifluoromethoxy)isonicotinaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)isonicotinaldehyde involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes, receptors, and other biological molecules. These interactions can lead to various biological effects, making the compound valuable in research and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-(Trifluoromethoxy)isonicotinaldehyde, it is essential to compare it with analogous pyridine derivatives. Below is a detailed analysis based on structural analogs identified in the literature:

Substituent Position and Electronic Effects

  • 3-(Trifluoromethoxy)isonicotinaldehyde : The -OCF₃ group at the 3-position creates a strong electron-withdrawing effect, polarizing the pyridine ring and increasing the electrophilicity of the aldehyde. This enhances reactivity in cross-coupling or condensation reactions.
  • 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde : In this analog (from ), fluorine at the 2-position and a pyrrolidine group at the 6-position introduce steric hindrance and moderate electron-withdrawing effects. The pyrrolidine substituent may increase solubility via hydrogen bonding but reduce electrophilicity compared to -OCF₃ .

Functional Group Variations

Compound Name Substituents (Positions) Key Functional Groups Reactivity/Applications
3-(Trifluoromethoxy)isonicotinaldehyde -OCF₃ (3), -CHO (4) Aldehyde, trifluoromethoxy Drug intermediates, agrochemicals
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde -F (2), -pyrrolidine (6), -CHO (4) Aldehyde, fluorine, amine Ligands for catalysis, peptide mimics
(R)-5-carbamylopyridine-3-yl-2-methyl-4-(3-(trifluoromethoxy)benzyl)piperazine-1-carboxylate -OCF₃ (benzyl), -COO- (piperazine) Carboxylate, carbamoyl Crystalline pharmaceutical agent (e.g., CNS drugs)

Biological Activity

3-(Trifluoromethoxy)isonicotinaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(Trifluoromethoxy)isonicotinaldehyde includes a trifluoromethoxy group attached to an isonicotinaldehyde moiety. The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets.

The mechanism of action for 3-(Trifluoromethoxy)isonicotinaldehyde involves its interaction with various biological macromolecules. The trifluoromethoxy group can facilitate hydrogen bonding and π-π interactions, potentially modulating the activity of enzymes and receptors involved in inflammatory processes and neuroprotection .

Anti-inflammatory Activity

Research indicates that 3-(Trifluoromethoxy)isonicotinaldehyde exhibits significant anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Table 1: Summary of Anti-inflammatory Effects

Study ReferenceConcentration (μM)Effect Observed
50~50% inhibition of pro-inflammatory cytokines
25Significant reduction in NF-kB activation

Neuroprotective Properties

In addition to its anti-inflammatory effects, this compound has demonstrated neuroprotective activity. It reduces endoplasmic reticulum stress markers and apoptosis in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .

Table 2: Neuroprotective Effects

Study ReferenceConcentration (μM)Effect Observed
50Decrease in cleaved caspase-3 levels
10Protection against oxidative stress

Case Studies

  • Inflammatory Disease Model : In a murine model of inflammation, administration of 3-(Trifluoromethoxy)isonicotinaldehyde resulted in significant reductions in inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases.
  • Neurodegeneration Study : A study involving human neuronal cells treated with the compound showed a marked decrease in apoptosis markers when exposed to oxidative stress, reinforcing its role as a neuroprotective agent.

Research Findings

Recent studies have highlighted the compound's ability to interact with specific molecular targets involved in inflammation and neuroprotection. For instance, it has been noted that compounds with similar structures can inhibit pathways related to endoplasmic reticulum stress and NF-kB signaling .

Table 3: Comparative Analysis with Similar Compounds

CompoundBiological ActivityMechanism of Action
3-(Trifluoromethoxy)isonicotinaldehydeAnti-inflammatory, NeuroprotectiveInhibition of NF-kB, ER stress reduction
Related Triazole CompoundsNeuroprotectiveModulation of apoptosis pathways

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